molecular formula C22H30N2O5S B5154528 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide

4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide

Cat. No. B5154528
M. Wt: 434.6 g/mol
InChI Key: HCSUUHFPKUDCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the sulfonamide class of compounds, which are known for their diverse range of biological activities.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide is through the inhibition of proteases. Proteases are essential for many biological processes, including cell growth, differentiation, and apoptosis. Inhibition of proteases can lead to the suppression of these processes, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide have been studied extensively. In addition to its protease inhibitory activity, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide in lab experiments is its relatively simple synthesis method. This compound is also stable and can be stored for long periods of time. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of those working with this compound.

Future Directions

There are several future directions for research on 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide. One area of interest is the development of more potent protease inhibitors based on this compound. Another area of interest is the investigation of its potential use in the treatment of viral infections, such as HIV and hepatitis C. Additionally, research can be conducted to explore the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide is a compound with significant potential in various fields of scientific research. Its protease inhibitory activity, anti-inflammatory and anti-tumor properties, and potential for inducing apoptosis in cancer cells make it a promising candidate for further investigation. Careful handling and disposal procedures must be followed to ensure the safety of those working with this compound. Future research can explore its potential use in the treatment of various diseases and the development of more potent protease inhibitors based on this compound.

Synthesis Methods

The synthesis of 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide involves the reaction of 4-butoxybenzaldehyde with butylamine to form 4-butoxy-N-butan-2-ylbenzamide. This intermediate product is then reacted with chlorosulfonyl isocyanate to form the final product, 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide. The synthesis method is relatively simple and can be performed using standard laboratory equipment.

Scientific Research Applications

4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide has potential applications in various fields of scientific research. One of the major areas of interest is its use as a protease inhibitor. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. Inhibition of proteases is important in the treatment of many diseases, including cancer and viral infections. 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide has been shown to inhibit the activity of several proteases, including cathepsin B and L, which are involved in cancer progression and metastasis.

properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]-3-(4-butoxyphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S/c1-3-5-15-28-19-9-7-18(8-10-19)17-23-22(25)24-30(26,27)21-13-11-20(12-14-21)29-16-6-4-2/h7-14H,3-6,15-17H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSUUHFPKUDCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC(=O)NS(=O)(=O)C2=CC=C(C=C2)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Butoxyphenyl)methyl]-3-(4-butoxyphenyl)sulfonylurea

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